molecular formula C15H14N2O2 B14363449 5-(4-Methoxyphenyl)-3-phenyl-2,5-dihydro-1,2,4-oxadiazole CAS No. 92595-46-5

5-(4-Methoxyphenyl)-3-phenyl-2,5-dihydro-1,2,4-oxadiazole

Cat. No.: B14363449
CAS No.: 92595-46-5
M. Wt: 254.28 g/mol
InChI Key: DVPUSYUYJZUYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-3-phenyl-2,5-dihydro-1,2,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-phenyl-2,5-dihydro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzohydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-phenyl-2,5-dihydro-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism by which 5-(4-Methoxyphenyl)-3-phenyl-2,5-dihydro-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Uniqueness

Compared to similar compounds, 5-(4-Methoxyphenyl)-3-phenyl-2,5-dihydro-1,2,4-oxadiazole offers unique structural features that enhance its stability and reactivity. Its oxadiazole ring system provides a versatile platform for further functionalization, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

92595-46-5

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-phenyl-2,5-dihydro-1,2,4-oxadiazole

InChI

InChI=1S/C15H14N2O2/c1-18-13-9-7-12(8-10-13)15-16-14(17-19-15)11-5-3-2-4-6-11/h2-10,15H,1H3,(H,16,17)

InChI Key

DVPUSYUYJZUYIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N=C(NO2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.